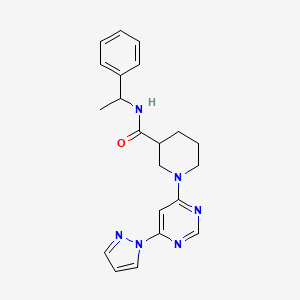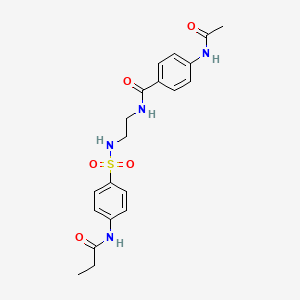
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological processes. This compound is also known as JNJ-40411813, and it is a selective antagonist of the kappa opioid receptor.
作用機序
JNJ-40411813 works by selectively blocking the kappa opioid receptor. This receptor is involved in pain perception, and by blocking it, JNJ-40411813 may be able to reduce pain perception. Additionally, the kappa opioid receptor is also involved in other biological processes, such as stress response, addiction, and mood regulation. By blocking this receptor, JNJ-40411813 may also have potential applications in these areas.
Biochemical and Physiological Effects:
JNJ-40411813 has been shown to have a high affinity for the kappa opioid receptor, which is primarily found in the central nervous system. By blocking this receptor, JNJ-40411813 may be able to reduce pain perception and have other effects on the central nervous system. Additionally, JNJ-40411813 has been shown to have a low affinity for other opioid receptors, which may reduce the risk of side effects associated with other opioid drugs.
実験室実験の利点と制限
One advantage of using JNJ-40411813 in lab experiments is that it is a selective antagonist of the kappa opioid receptor. This means that it can be used to specifically target this receptor without affecting other opioid receptors. Additionally, JNJ-40411813 has a high affinity for the kappa opioid receptor, which may increase its effectiveness in lab experiments. One limitation of using JNJ-40411813 in lab experiments is that it may not be effective in all biological processes. Additionally, the synthesis of JNJ-40411813 may be complex and time-consuming, which may limit its use in some lab settings.
将来の方向性
There are several potential future directions for research involving JNJ-40411813. One area of research could focus on its potential applications as an analgesic. Additional studies could investigate its effectiveness in reducing pain perception in different types of pain, such as chronic pain or neuropathic pain. Another area of research could focus on its potential applications in other biological processes, such as stress response, addiction, and mood regulation. Additionally, future studies could investigate the safety and efficacy of JNJ-40411813 in clinical trials.
合成法
The synthesis of JNJ-40411813 involves several steps, starting with the reaction of 6-bromo-1H-pyrazolo[3,4-d]pyrimidine with 4-aminopyridine to yield 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidine. The next step involves the reaction of 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidine with 1-(3-chloropropyl)piperidine to yield 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-7-yl)-N-(3-chloropropyl)piperidine-1-carboxamide. The final step involves the reaction of 6-(4-pyridyl)pyrazolo[3,4-d]pyrimidin-7-yl)-N-(3-chloropropyl)piperidine-1-carboxamide with phenethylamine to yield 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1-phenylethyl)piperidine-3-carboxamide.
科学的研究の応用
JNJ-40411813 has been studied for its potential applications in various biological processes. One of the primary areas of research has been its potential use as an analgesic. Studies have shown that JNJ-40411813 has a high affinity for the kappa opioid receptor, which is involved in pain perception. By blocking this receptor, JNJ-40411813 may be able to reduce pain perception.
特性
IUPAC Name |
N-(1-phenylethyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16(17-7-3-2-4-8-17)25-21(28)18-9-5-11-26(14-18)19-13-20(23-15-22-19)27-12-6-10-24-27/h2-4,6-8,10,12-13,15-16,18H,5,9,11,14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSDKSDYYZGJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[2-(5-chlorothiophen-2-yl)ethyl]-3-fluoropyridine-2-carboxamide](/img/structure/B2677282.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2677285.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2677288.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2677289.png)
![N-(2-chlorobenzyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677291.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677294.png)



![4-(2-Methoxy-5-methylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2677300.png)


![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2677305.png)